

An In-depth Technical Guide to 4-Methylumbelliferyl beta-D-ribofuranoside

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methylumbelliferyl beta-D-ribofuranoside

Cat. No.: B068122

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **4-Methylumbelliferyl beta-D-ribofuranoside**, a key fluorogenic substrate in biochemical assays.

Core Chemical Properties

4-Methylumbelliferyl beta-D-ribofuranoside (4-MU- β -D-ribofuranoside) is a heterocyclic glycoside that serves as a fluorogenic substrate for the enzyme β -ribosidase. Upon enzymatic cleavage of the β -glycosidic bond, it releases the highly fluorescent compound 4-methylumbelliferone (7-hydroxy-4-methylcoumarin), enabling the sensitive detection of enzyme activity.

Quantitative Data Summary

The following table summarizes the key quantitative chemical properties of **4-Methylumbelliferyl beta-D-ribofuranoside**.

Property	Value	Source
CAS Number	195385-93-4	[1] [2] [3] [4]
Molecular Formula	C ₁₅ H ₁₆ O ₇	[1] [2]
Molecular Weight	308.28 g/mol	[2]
Melting Point	Data not available. For comparison, the related compound 4-Methylumbelliferyl β-D-glucopyranoside has a melting point of 211 °C [5] , and 4-Methylumbelliferyl β-D-galactopyranoside has a melting point of 227.5-230 °C. [6]	N/A
Boiling Point	Data not available.	N/A
Solubility	Soluble in dimethylformamide (DMF) at a concentration of 5%. [1] Solubility in other common solvents is not readily available, but related compounds are soluble in DMSO and slightly soluble in ethanol and methanol. [6] [7]	[1]

Spectroscopic Properties

Detailed experimental spectroscopic data for **4-Methylumbelliferyl beta-D-ribofuranoside** are not widely available in the public domain. However, the expected spectral characteristics can be inferred from the structure and data for related compounds.

- ¹H and ¹³C NMR: The NMR spectra would be characterized by signals corresponding to the 4-methylumbelliferyl and the β-D-ribofuranoside moieties. General features of β-D-ribofuranoside spectra have been described.[\[8\]](#) Predicted NMR data for the fluorescent product, 4-methylumbelliferone, are available in the Human Metabolome Database.[\[9\]](#)[\[10\]](#)

- Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for O-H, C-H, C=O (lactone), and C-O bonds. A conforming IR spectrum has been noted for the related compound 4-Methylumbelliferyl beta-D-glucopyranoside.[\[11\]](#)
- Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.

Synthesis Protocol

A general method for the synthesis of 4-methylumbelliferyl glycosides, including the β -D-ribofuranoside derivative, involves the glycosylation of 4-methylumbelliferone. The following is a generalized protocol based on patented methods.

Materials:

- Peracetylated D-ribofuranose (glycosyl donor)
- 4-methylumbelliferone (glycosyl acceptor)
- Dichloromethane or 1,2-dichloroethane (solvent)
- Boron trifluoride etherate (Lewis acid)
- Triethylamine or pyridine (organic base)
- Sodium methoxide in methanol (for deacetylation)

Methodology:

- Glycosylation Reaction:
 - Dissolve 4-methylumbelliferone and peracetylated D-ribofuranose in dichloromethane or 1,2-dichloroethane under a dry, inert atmosphere (e.g., argon).
 - Add triethylamine or pyridine to the solution.
 - Add boron trifluoride etherate to catalyze the reaction.

- Stir the reaction mixture at room temperature. The reaction time can range from 1 to 72 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction and work up to isolate the acetylated product.
- Deacetylation:
 - Dissolve the crude acetylated product in dry methanol.
 - Add a catalytic amount of sodium methoxide in methanol.
 - Stir the mixture at room temperature until deacetylation is complete (monitored by TLC).
 - Neutralize the reaction with a suitable resin or acid.
 - Purify the final product, **4-Methylumbelliferyl beta-D-ribofuranoside**, by column chromatography.

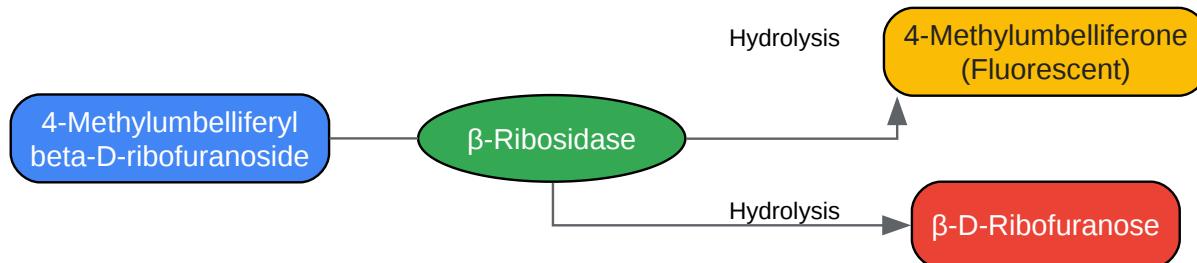
Experimental Protocols: β -Ribosidase Activity Assay

This protocol outlines a general method for determining the activity of β -ribosidase using **4-Methylumbelliferyl beta-D-ribofuranoside** as a fluorogenic substrate.

Materials:

- **4-Methylumbelliferyl beta-D-ribofuranoside** stock solution (e.g., 10 mM in DMF or DMSO)
- Assay buffer (e.g., sodium citrate or sodium phosphate buffer, pH adjusted to the enzyme's optimum)
- Enzyme preparation (e.g., cell lysate, purified enzyme)
- Stop solution (e.g., 0.2 M glycine-NaOH, pH 10.4)
- 96-well black microplate

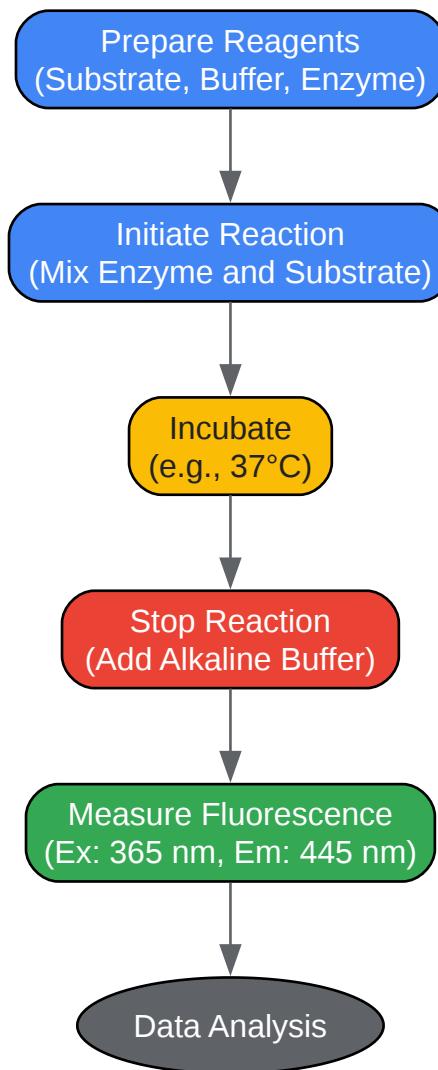
- Fluorometer


Methodology:

- Preparation of Reagents:
 - Prepare the assay buffer at the desired pH and concentration.
 - Dilute the **4-Methylumbelliferyl beta-D-ribofuranoside** stock solution to the desired final concentration in the assay buffer.
 - Prepare serial dilutions of the enzyme sample in the assay buffer.
- Enzyme Reaction:
 - To each well of the 96-well plate, add a specific volume of the enzyme dilution.
 - To initiate the reaction, add the substrate solution to each well. The final volume should be consistent across all wells.
 - Include appropriate controls:
 - Substrate blank: Assay buffer and substrate, no enzyme.
 - Enzyme blank: Assay buffer and enzyme, no substrate.
 - Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15-60 minutes).
- Termination and Measurement:
 - Stop the reaction by adding the stop solution to each well. The alkaline pH of the stop solution enhances the fluorescence of the liberated 4-methylumbelliferon.
 - Measure the fluorescence using a fluorometer with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 445 nm.[5][12]
- Data Analysis:

- Subtract the fluorescence of the blanks from the experimental wells.
- Create a standard curve using known concentrations of 4-methylumbellifero to quantify the amount of product formed.
- Calculate the enzyme activity, typically expressed in units such as micromoles of product formed per minute per milligram of protein.

Visualizations


Enzymatic Hydrolysis of 4-Methylumbelliferyl beta-D-ribofuranoside

[Click to download full resolution via product page](#)

Caption: Enzymatic cleavage of the substrate by β -ribosidase.

General Workflow for β -Ribosidase Assay

[Click to download full resolution via product page](#)

Caption: A typical workflow for a fluorogenic enzyme assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Glycosynth - 4-Methylumbelliferyl beta-D-ribofuranoside [glycosynth.co.uk]

- 2. dextrauk.com [dextrauk.com]
- 3. 4-METHYLBELLIFERYL β -D-RIBOFURANOSIDE | 195385-93-4 | INDOFINE Chemical Company [indofinechemical.com]
- 4. 4-Methylumbelliferyl β -D-ribofuranoside | 195385-93-4 | EM06811 [biosynth.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Characteristic ^1H NMR spectra of β -d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Metabolome Database: ^{13}C NMR Spectrum (1D, 400 MHz, D₂O, predicted) (HMDB0059622) [hmdb.ca]
- 10. Human Metabolome Database: ^1H NMR Spectrum (1D, 300 MHz, D₂O, predicted) (HMDB0240464) [hmdb.ca]
- 11. 4-Methylumbelliferyl beta-D-glucopyranoside, 99% 5 g | Request for Quote [thermofisher.com]
- 12. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Methylumbelliferyl beta-D-ribofuranoside]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b068122#4-methylumbelliferyl-beta-d-ribofuranoside-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com